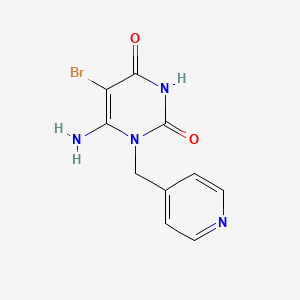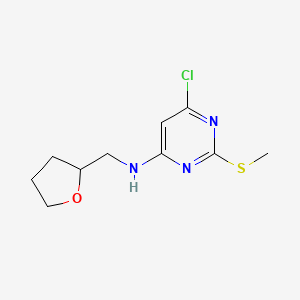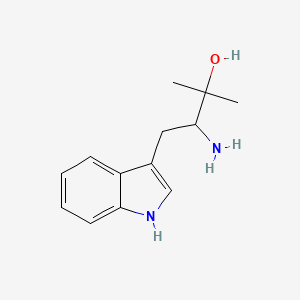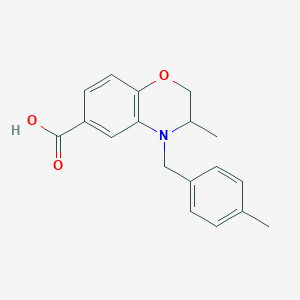![molecular formula C12H8N2O2S B7885609 3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B7885609.png)
3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylic acid is an organic compound that features a unique fusion of pyrrole, thieno, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethoxytetrahydrofuran with 3-aminothieno[2,3-b]pyridines, which affords a number of substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines . The reaction conditions and yield are influenced by the substituents present on the thieno[2,3-b]pyridine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the pyrrole, thieno, and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the core structure.
Scientific Research Applications
3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylic acid involves its interaction with molecular targets such as proteins or enzymes. For instance, it can inhibit the DNA-binding activity of GATA family proteins, thereby affecting gene expression and cellular differentiation . The specific pathways involved depend on the biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine: Similar in structure but with different substituents on the thieno[2,3-b]pyridine ring.
2-(1H-pyrrol-2-yl)pyridine: Another compound with a pyrrole and pyridine ring but lacking the thieno ring.
Indole derivatives: Compounds like indole-3-acetic acid, which have a similar fused ring structure but different functional groups and biological activities.
Uniqueness
3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-pyrrol-1-ylthieno[2,3-c]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-12(16)11-10(14-5-1-2-6-14)8-3-4-13-7-9(8)17-11/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDLWLUGZFERIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC3=C2C=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-phenyl-4-[4-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B7885527.png)
![ethyl (2E)-2-[(3-methyl-4-nitrophenyl)hydrazono]-3-phenylpropanoate](/img/structure/B7885531.png)
![[(2-Methoxy-4-nitrophenyl)thio]acetaldehyde](/img/structure/B7885537.png)
![2-propionyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B7885545.png)

![4-{[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methyl}thiomorpholine](/img/structure/B7885556.png)

![2,5-dimethylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B7885574.png)
![methyl 3-(7-ethyl-2-methyl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)propanoate](/img/structure/B7885581.png)


![1,3-diethyl-7-methyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7885612.png)


